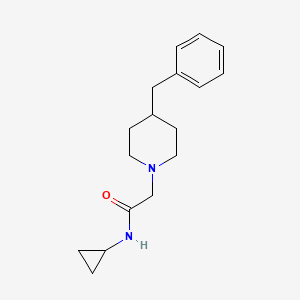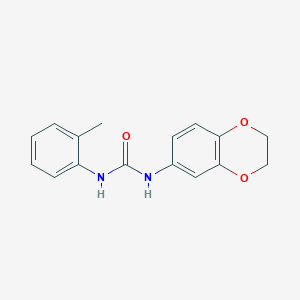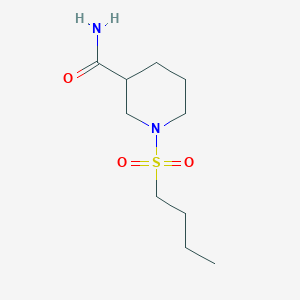
2-(4-benzyl-1-piperidinyl)-N-cyclopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-benzyl-1-piperidinyl)-N-cyclopropylacetamide, also known as BPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPCA is a cyclopropylacetamide derivative that has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes. BPCA has been studied for its potential use as an analgesic, anti-inflammatory, and anti-tumor agent.
作用機序
2-(4-benzyl-1-piperidinyl)-N-cyclopropylacetamide has been shown to bind to the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling and protein folding. This compound has been shown to modulate the activity of the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, which may contribute to its analgesic effects. This compound has also been shown to modulate the activity of certain ion channels, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
2-(4-benzyl-1-piperidinyl)-N-cyclopropylacetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using standard laboratory techniques. Additionally, this compound has been extensively studied in animal models, which provides a wealth of data for future research studies. However, one limitation of this compound is its relatively low potency, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on 2-(4-benzyl-1-piperidinyl)-N-cyclopropylacetamide. One area of interest is its potential use as a treatment for neuropathic pain, which is a chronic pain condition that is often difficult to treat. Additionally, this compound may have potential as a treatment for inflammatory diseases such as arthritis. Another area of interest is its potential use as an anti-tumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the therapeutic potential of this compound and its mechanism of action.
合成法
2-(4-benzyl-1-piperidinyl)-N-cyclopropylacetamide can be synthesized using a variety of methods, including the reaction of N-cyclopropyl-4-piperidone with benzylamine in the presence of a reducing agent such as sodium borohydride. Other methods involve the reaction of N-cyclopropyl-4-piperidone with benzyl chloride or benzyl bromide in the presence of a base such as potassium carbonate.
科学的研究の応用
2-(4-benzyl-1-piperidinyl)-N-cyclopropylacetamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have analgesic effects in animal models of pain, and has been studied as a potential treatment for neuropathic pain. This compound has also been shown to have anti-inflammatory effects, and has been studied as a potential treatment for inflammatory diseases such as arthritis. Additionally, this compound has been studied for its potential anti-tumor effects, and has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-17(18-16-6-7-16)13-19-10-8-15(9-11-19)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQMBXOHFJHNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B5432545.png)

![(1R*,2R*,6S*,7S*)-4-[(3-fluoro-2-pyridinyl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5432554.png)
![4-(2,4-dimethoxybenzyl)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5432574.png)

![N-(2,4-dimethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5432589.png)

![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-thienyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5432598.png)
![2-bromo-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5432600.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-N'-phenylurea](/img/structure/B5432607.png)
![1-{2-[3-(2-methoxyphenoxy)azetidin-1-yl]-1-methyl-2-oxoethyl}-1H-1,2,4-triazole](/img/structure/B5432629.png)
![N-[4-(aminocarbonyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5432635.png)
![allyl 4-[5-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B5432642.png)